molecular formula C20H21FN2O B2604220 1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)-2-(4-fluorophenyl)ethanone CAS No. 2034525-84-1

1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)-2-(4-fluorophenyl)ethanone

Cat. No.: B2604220
CAS No.: 2034525-84-1
M. Wt: 324.399
InChI Key: YCDBDOGWNBWWBS-UHFFFAOYSA-N
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Description

1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)-2-(4-fluorophenyl)ethanone is a complex organic compound that features a unique combination of structural elements. This compound is characterized by the presence of a dihydroisoquinoline moiety, an azetidine ring, and a fluorophenyl group. These structural features make it an interesting subject for research in various fields, including medicinal chemistry and organic synthesis.

Preparation Methods

The synthesis of 1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)-2-(4-fluorophenyl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the dihydroisoquinoline moiety: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the dihydroisoquinoline ring.

    Synthesis of the azetidine ring: The azetidine ring can be synthesized via cyclization reactions involving appropriate precursors.

    Coupling of the fluorophenyl group:

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using automated synthesis equipment and continuous flow reactors to enhance efficiency and reproducibility.

Chemical Reactions Analysis

1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)-2-(4-fluorophenyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure settings to optimize reaction outcomes. Major products formed from these reactions depend on the specific reagents and conditions used, leading to a variety of functionalized derivatives.

Scientific Research Applications

1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)-2-(4-fluorophenyl)ethanone has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including its ability to interact with biological targets such as enzymes and receptors. It may serve as a lead compound for the development of new therapeutic agents.

    Organic Synthesis: The unique structural features of the compound make it a valuable intermediate in the synthesis of more complex molecules. It can be used as a building block in the construction of novel organic compounds.

    Material Science:

Mechanism of Action

The mechanism of action of 1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)-2-(4-fluorophenyl)ethanone involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used.

Comparison with Similar Compounds

1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)-2-(4-fluorophenyl)ethanone can be compared with other compounds that feature similar structural elements:

    1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)-2-phenylethanone: This compound lacks the fluorine atom on the phenyl ring, which may result in different chemical and biological properties.

    1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-2-(4-fluorophenyl)ethanone: This compound features a pyrrolidine ring instead of an azetidine ring, which can influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

1-[3-(3,4-dihydro-1H-isoquinolin-2-yl)azetidin-1-yl]-2-(4-fluorophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O/c21-18-7-5-15(6-8-18)11-20(24)23-13-19(14-23)22-10-9-16-3-1-2-4-17(16)12-22/h1-8,19H,9-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCDBDOGWNBWWBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C3CN(C3)C(=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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